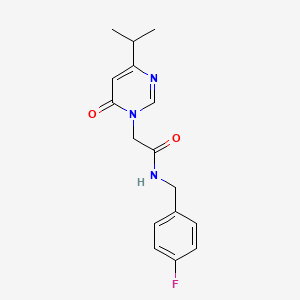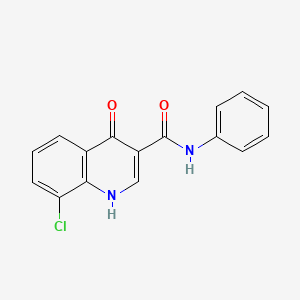
8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as “8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide”, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a chloro group at the 8th position, a hydroxy group at the 4th position, and a carboxamide group at the 3rd position.Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms and conditions can vary widely, and the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions have been highlighted in recent studies .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with similar structures have been screened for in vitro antibacterial and antifungal activities against various pathogens, showing potential as new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescence Agents
Quinoline derivatives have been explored for their cytotoxic activity towards various cancer and non-malignant cell lines. The fluorescent properties of these compounds have also been evaluated, indicating their potential use as anticancer and fluorescence agents (Funk et al., 2015).
Anti-Proliferative Agents
The design and synthesis of quinoline carboxamide hybrids have led to compounds with considerable anti-proliferative activity, supported by in silico molecular docking studies. This suggests their application in developing new anti-proliferative agents (Banu et al., 2017).
Crystal Formation and Solvent Interactions
Studies on the crystallization of quinoline derivatives have illustrated the impact of solvent choice on crystal forms. This highlights the relevance of quinoline derivatives in materials science for designing materials with specific crystal structures and properties (Alshahateet et al., 2015).
Catalysis and Organic Synthesis
Quinoline derivatives have been used in various catalytic and synthetic applications. For example, one-pot synthesis techniques involving quinoline derivatives have been developed for the efficient creation of benzoxazole derivatives, demonstrating their utility in organic synthesis (Miao et al., 2015).
Zukünftige Richtungen
The future directions for “8-chloro-4-hydroxy-N-phenylquinoline-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications . The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represent an urgent challenge .
Wirkmechanismus
The mode of action of quinolines can vary depending on their specific structure and the target they interact with. In the case of antimicrobial quinolines, they often work by inhibiting the function of their target enzymes, thereby preventing the bacteria from replicating their DNA and growing .
Quinolines can affect various biochemical pathways depending on their specific targets. For example, by inhibiting DNA gyrase and topoisomerase IV, quinolines can disrupt the DNA replication pathway in bacteria, leading to cell death .
The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the specific structure of the compound and the route of administration. These properties can significantly impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action in the body.
The result of action of quinolines can include effects at the molecular and cellular levels. For instance, by inhibiting key enzymes involved in DNA replication, quinolines can cause bacterial cell death .
Eigenschaften
IUPAC Name |
8-chloro-4-oxo-N-phenyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-4-7-11-14(13)18-9-12(15(11)20)16(21)19-10-5-2-1-3-6-10/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZMHYHOKPQVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
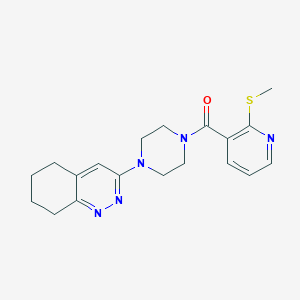
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2704535.png)
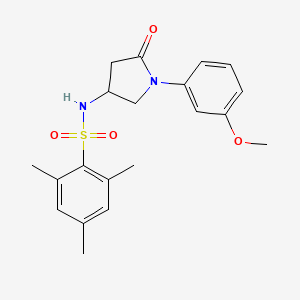
![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704539.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)
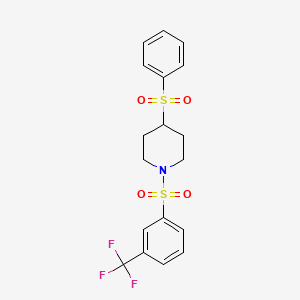
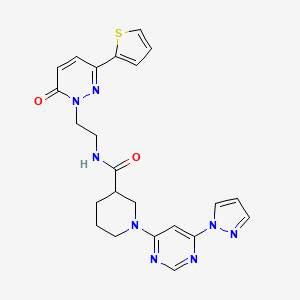
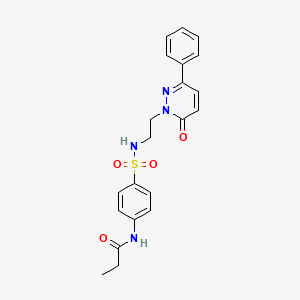
![6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2704549.png)
![(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine](/img/structure/B2704551.png)

